molecular formula C14H17BN2O4 B2529539 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazoline-2,4-diol CAS No. 1209498-42-9

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazoline-2,4-diol

Cat. No.: B2529539
CAS No.: 1209498-42-9
M. Wt: 288.11
InChI Key: VNLGAKICECZNEW-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazoline-2,4-diol is a useful research compound. Its molecular formula is C14H17BN2O4 and its molecular weight is 288.11. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound serves as a precursor or intermediate in the synthesis of a wide range of quinazoline derivatives. For instance, a study focused on the synthesis of 5,10-diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole utilized a similar dioxaborolane moiety for the development of high-performance semiconducting polymers, indicating its utility in material science and polymer chemistry (Kawashima et al., 2013).

Biological Studies

Quinazoline derivatives synthesized using similar compounds have been evaluated for various biological activities. For example, the synthesis, characterization, and biological evaluation of novel quinazoline derivatives as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors have shown significant potential in cancer therapy (Garcia et al., 2009). Additionally, some quinazoline derivatives have been designed as antimicrobial and antituberculosis agents, showcasing the versatility of these compounds in addressing various diseases (Mungra et al., 2012).

Antimicrobial and Antifungal Applications

Research into substituted quinazoline derivatives has also highlighted their potential as antimicrobial and antifungal agents. A study on the synthesis and evaluation of novel antimicrobial and anticancer agents among Tetrazolo[1,5-c]quinazoline-5-thione S-derivatives demonstrated significant antimicrobial activity against various bacterial and fungal strains, contributing to the development of new therapeutic agents (Antypenko et al., 2012).

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)8-5-6-10-9(7-8)11(18)17-12(19)16-10/h5-7H,1-4H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLGAKICECZNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.